Positional Isomer Comparison: 1-[(4-Aminophenyl)methyl]pyrrolidin-2-one vs. 4-Amino-1-benzylpyrrolidin-2-one — TPSA and LogP Divergence
The target compound places the primary amino group on the benzyl para‑position (TPSA = 46.3 Ų, XLogP3 ≈ 0.1), whereas its regioisomer 4‑amino‑1‑benzylpyrrolidin‑2‑one (CAS 368429‑69‑0) carries the amino group on the pyrrolidinone ring itself, yielding a TPSA of 46.3 Ų and a higher XLogP3 of 1.38 . Although the TPSA values are identical, the 1.28‑unit increase in computed logP for the ring‑substituted isomer predicts substantially greater membrane permeability and different CNS partitioning behavior — a critical consideration in neurotherapeutic discovery programs where the pyrrolidin‑2‑one core is frequently exploited .
| Evidence Dimension | Computed physicochemical properties (TPSA, XLogP3) |
|---|---|
| Target Compound Data | TPSA = 46.3 Ų; XLogP3 ≈ 0.1 |
| Comparator Or Baseline | 4‑Amino‑1‑benzylpyrrolidin‑2‑one (CAS 368429‑69‑0): TPSA = 46.3 Ų; XLogP3 = 1.38 |
| Quantified Difference | ΔXLogP3 = +1.28 (ring‑substituted isomer more lipophilic); TPSA identical |
| Conditions | In silico calculations from BOC Sciences and ChemSrc databases (standard XLogP3 algorithm) |
Why This Matters
A > 1 log-unit difference in predicted lipophilicity can shift a compound across key CNS drug-likeness thresholds, making the benzyl-amino isomer preferable for programs requiring lower passive permeability or reduced tissue distribution.
